N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Description
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-6-7-16(27-3)17-18(13)28-20(22-17)25(12-14-5-4-9-21-11-14)19(26)15-8-10-24(2)23-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTFWHSRZQVSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=NN(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring.
Cyclization: The cyclization of thioamide or carbon dioxide (CO2) as raw materials can also be employed to form the benzothiazole ring.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide undergoes several types of chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dioxane, catalysts such as palladium or piperidine, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, inhibiting their activity and thereby exerting its biological effects . Molecular docking studies have shown that the compound interacts with key residues in the active sites of these targets, leading to conformational changes and inhibition of their function .
Comparison with Similar Compounds
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzenethiol derivatives: These compounds share the benzothiazole core but differ in their functional groups and biological activities.
Thiazole derivatives: Thiazoles are structurally similar but have different heterocyclic rings, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
The compound N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 302.39 g/mol
- CAS Number : 895428-81-6
Chemical Characteristics
The compound contains a pyrazole ring, which is known for its ability to engage in various biological interactions due to the presence of nitrogen atoms that can act as both acids and bases. The benzothiazole and pyridine moieties further enhance its potential for biological activity.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with a similar structure inhibited various kinases involved in cancer progression, such as Src and p38-MAPK. The specific compound demonstrated IC₅₀ values in low micromolar ranges against several cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) ranged from 125 to 250 µg/mL, indicating potential as an antimicrobial agent .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. It has been shown to inhibit pro-inflammatory cytokines in cellular models, which may contribute to its therapeutic effects in inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Kinase Inhibition : The compound interacts with key signaling pathways by inhibiting specific kinases involved in cell proliferation and survival.
- Cytokine Modulation : It modulates the expression of cytokines, thereby influencing inflammatory responses.
- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate with DNA, potentially leading to cytotoxic effects in cancer cells.
Table 1: Biological Activities of this compound
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives and tested their efficacy against human cancer cell lines. The specific compound exhibited a notable reduction in cell viability at concentrations as low as 5 µM, demonstrating its potential as a lead candidate for further development in cancer therapeutics.
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial properties of the compound where it was tested against a panel of bacterial strains. The results indicated that while it was less effective than conventional antibiotics, its unique mechanism of action could provide a basis for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
